6,7-Dihydro-5H-indeno[5,6-b]thiophene
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Overview
Description
6,7-Dihydro-5H-indeno[5,6-b]thiophene is a heterocyclic compound that features a fused ring system consisting of an indene and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[5,6-b]thiophene typically involves the cyclization of appropriate precursors. One common method involves the condensation of indanone with thiophene derivatives under acidic or basic conditions. For example, the reaction of indanone with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indeno[5,6-b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6,7-Dihydro-5H-indeno[5,6-b]thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-b]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-indeno[5,6-b]furan: Similar structure but with an oxygen atom instead of sulfur.
6,7-Dihydro-5H-indeno[5,6-d]thiazole: Contains a nitrogen and sulfur atom in the fused ring system.
Uniqueness
6,7-Dihydro-5H-indeno[5,6-b]thiophene is unique due to the presence of a sulfur atom in its fused ring system, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors .
Properties
CAS No. |
55119-22-7 |
---|---|
Molecular Formula |
C11H10S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1]benzothiole |
InChI |
InChI=1S/C11H10S/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h4-7H,1-3H2 |
InChI Key |
RLPBEEOPVXDOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=CS3 |
Origin of Product |
United States |
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